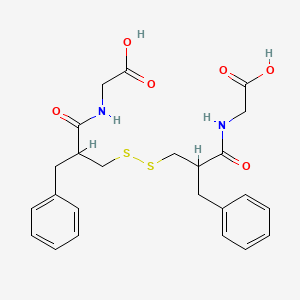
Thiorphan Disulfide
描述
Thiorphan Disulfide is a chemical compound known for its role as an impurity in Racecadotril, an antidiarrheal medication. It is characterized by its white to off-white solid form and has a molecular formula of C24H28N2O6S2 . This compound is notable for its involvement in reducing water and electrolyte secretion into the intestines, thereby aiding in the treatment of diarrhea .
作用机制
Target of Action
Thiorphan Disulfide primarily targets Neprilysin , also known as membrane metalloendopeptidase . Neprilysin is an enzyme that plays a crucial role in the degradation of endogenous enkephalins, which are peptides involved in modulating pain and emotion in the body .
Mode of Action
This compound acts as a potent inhibitor of Neprilysin . By inhibiting this enzyme, this compound prevents the degradation of endogenous enkephalins, thereby increasing their availability in the body . This results in the potentiation of morphine-induced analgesia and attenuation of naloxone-precipitated withdrawal symptoms .
Biochemical Pathways
It is known that the inhibition of neprilysin leads to an increase in the levels of endogenous enkephalins . These peptides are involved in various physiological processes, including pain modulation and emotional responses .
Pharmacokinetics
The pharmacokinetic properties of a drug molecule are crucial in determining its bioavailability and therapeutic efficacy
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the modulation of enkephalin levels in the body. By inhibiting Neprilysin, this compound prevents the degradation of these peptides, leading to their increased availability . This can result in enhanced analgesic effects and reduced withdrawal symptoms .
生化分析
Biochemical Properties
Thiorphan disulfide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily targets acetylcholine receptors, inhibiting the binding of acetylcholine and thereby reducing muscle contraction. Additionally, this compound may inhibit ion channels and act as a ligand for cell surface receptors, influencing various cellular processes .
Cellular Effects
This compound affects various types of cells and cellular processes. By inhibiting acetylcholine receptors, it reduces muscle contraction and influences cell signaling pathways. This compound can also impact gene expression and cellular metabolism, leading to changes in cell function. The effects of this compound on cell signaling pathways and gene expression are crucial for understanding its role in cellular processes .
Molecular Mechanism
The mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to acetylcholine receptors, inhibiting the binding of acetylcholine and reducing muscle contraction. It may also inhibit ion channels and act as a ligand for cell surface receptors, influencing various cellular processes at the molecular level .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are essential factors to consider when studying its long-term effects on cellular function. In vitro and in vivo studies have shown that this compound can have lasting impacts on cellular processes, depending on its stability and degradation over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may effectively inhibit acetylcholine receptors and reduce muscle contraction without causing significant adverse effects. At higher doses, this compound may exhibit toxic or adverse effects, highlighting the importance of dosage in its application .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity. The compound’s effects on metabolic flux and metabolite levels are crucial for understanding its role in biochemical reactions. This compound’s interactions with enzymes and cofactors can impact its overall efficacy and function .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for understanding its activity and function. This compound interacts with transporters and binding proteins that influence its localization and accumulation. The effects of this compound on its transport and distribution are crucial for its overall efficacy .
Subcellular Localization
This compound’s subcellular localization plays a significant role in its activity and function. Targeting signals and post-translational modifications direct this compound to specific compartments or organelles within the cell. Understanding the subcellular localization of this compound is essential for elucidating its role in cellular processes .
准备方法
Synthetic Routes and Reaction Conditions: Thiorphan Disulfide can be synthesized through various methods. One common approach involves the oxidative coupling of thiols. Thiols are readily oxidized by various oxidants to form disulfides. For instance, molecular oxygen is often used as an atom-economical, non-toxic oxidant for the oxidative coupling of thiols in ethanol, yielding disulfides in good to excellent yields . Another method involves the reaction of organic halides with sodium thiosulfate in dimethyl sulfoxide (DMSO) at 60-70°C .
Industrial Production Methods: In industrial settings, the synthesis of disulfides like this compound often employs microfluidic electrosynthesis. This method involves the electro-oxidation of sodium dithiocarbamates in microchannel reactors with parallel electrodes. This approach prevents solid deposition and promotes synthesis efficiency, achieving high yields without oxidation by-products .
化学反应分析
Types of Reactions: Thiorphan Disulfide undergoes various chemical reactions, including:
Oxidation: The conversion of thiols to disulfides is a common oxidation reaction.
Reduction: Disulfides can be reduced back to thiols.
Common Reagents and Conditions:
Reducing Agents: Reducing agents like glutathione can convert disulfides back to thiols.
Major Products: The major products formed from these reactions include symmetrical disulfides and thiols, depending on the reaction conditions and reagents used .
科学研究应用
Thiorphan Disulfide has a wide range of applications in scientific research:
相似化合物的比较
Thiorphan Disulfide can be compared with other sulfur-containing compounds such as:
Disulfiram: Used to treat alcohol addiction by inhibiting aldehyde dehydrogenase.
Thiuram Disulfides: Used as free radical initiators in polymerization reactions and as vulcanization accelerators.
Thiosulfinates and Polysulfanes: Known for their robust oxidative properties and applications in medicine, agriculture, and chemistry.
This compound is unique due to its specific role as an impurity in Racecadotril and its mechanism of action involving enkephalinase inhibition, which distinguishes it from other disulfides and sulfur-containing compounds.
属性
IUPAC Name |
2-[[2-benzyl-3-[[2-benzyl-3-(carboxymethylamino)-3-oxopropyl]disulfanyl]propanoyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O6S2/c27-21(28)13-25-23(31)19(11-17-7-3-1-4-8-17)15-33-34-16-20(24(32)26-14-22(29)30)12-18-9-5-2-6-10-18/h1-10,19-20H,11-16H2,(H,25,31)(H,26,32)(H,27,28)(H,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGHBJQCOYUZBCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CSSCC(CC2=CC=CC=C2)C(=O)NCC(=O)O)C(=O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123658-06-0 | |
| Record name | Thiorphan disulfide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123658060 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | THIORPHAN DISULFIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HR9WVE18MH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


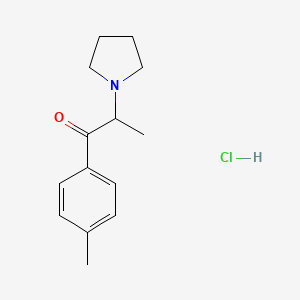


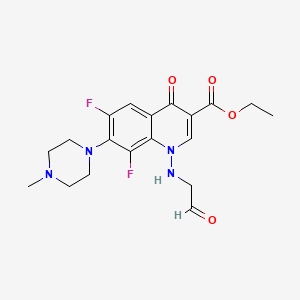
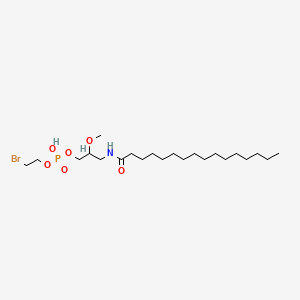
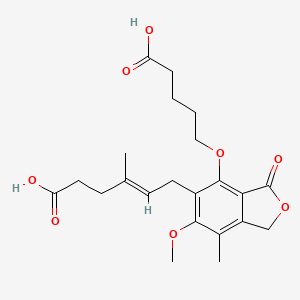
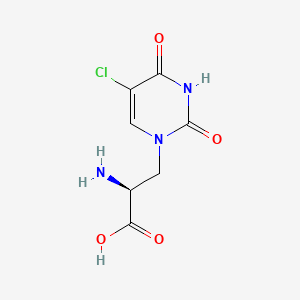
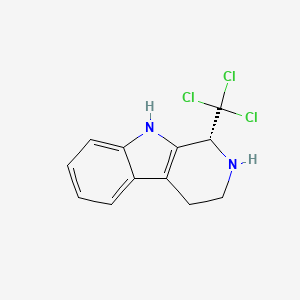
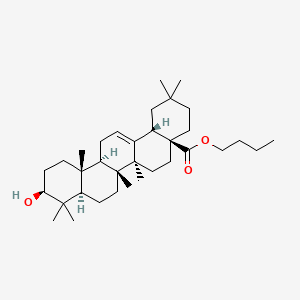
![2-(Bromomethyl)-7-fluorobenzo[d]thiazole](/img/structure/B586673.png)
